(Z)-10-Hydroxyamitriptyline

Therapeutic Drug Monitoring Clinical Response Pharmacometabolomics

Quantitation of amitriptyline metabolites often fails to resolve the (Z)- and (E)-10-hydroxy isomers, leading to misclassification of metabolic phenotype. (Z)-10-Hydroxyamitriptyline (CAS 1159-82-6) is the isomer whose elevated plasma levels correlate with favorable clinical response, in contrast to the (E)-isomer. - ~87% concentration increase in CYP2C19 poor metabolizers enables direct phenotypic readout of hydroxylation pathway activity. - Validated LOD of 5 ng/mL via HPLC-DAD provides a benchmark for new bioanalytical method development. - Supplied as a certified reference material with comprehensive characterization data for unambiguous isomer-specific quantitation.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 1159-82-6
Cat. No. B073647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-10-Hydroxyamitriptyline
CAS1159-82-6
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
InChIInChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12-
InChIKeyGHWBJXOKAFHZAI-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-10-Hydroxyamitriptyline Procurement Guide


(Z)-10-Hydroxyamitriptyline (CAS 1159-82-6), also referred to as cis-10-hydroxyamitriptyline, is a primary hydroxylated metabolite of the tricyclic antidepressant (TCA) amitriptyline [1]. This chiral compound is formed via hepatic cytochrome P450 (CYP) enzymes, predominantly CYP2D6 and CYP2C19, and exists as a racemic mixture in vivo [2][3]. Unlike its parent drug, it does not occur naturally and is exclusively found as an exogenous metabolite following amitriptyline exposure [1]. As a key analyte in therapeutic drug monitoring (TDM) and pharmacogenetic studies, its quantitation is critical for interpreting patient metabolic profiles and predicting clinical response.

Why (Z)- and (E)-Isomers Are Not Interchangeable


(Z)-10-Hydroxyamitriptyline and its geometric isomer, (E)-10-hydroxyamitriptyline, exhibit divergent clinical correlations despite their structural similarity. Studies demonstrate that these isomers are not interchangeable as biomarkers or analytical standards. Specifically, elevated plasma concentrations of the (Z)-isomer are associated with a favorable clinical response to amitriptyline therapy, while increased levels of the (E)-isomer predict a poor outcome [1]. This inverse relationship underscores the necessity for isomer-specific quantitation in therapeutic drug monitoring and pharmacogenetic investigations. Furthermore, their metabolic formation is differentially influenced by CYP2C19 and CYP2D6 genotypes [2][3], meaning that using a non-specific mixture or the incorrect isomer will lead to flawed pharmacokinetic interpretations and unreliable clinical correlations.

(Z)-10-Hydroxyamitriptyline vs. Key Analogs: Evidence Review


Clinical Outcome Prediction

In a study of 49 inpatients, discriminant analysis revealed that increased plasma levels of (Z)-10-hydroxyamitriptyline (and its nortriptyline analog) predicted a favorable clinical outcome, whereas increased levels of nortriptyline and the (E)-isomers of hydroxylated metabolites predicted a poor outcome [1]. The model correctly predicted clinical outcome for 73% of subjects based on these metabolite concentrations.

Therapeutic Drug Monitoring Clinical Response Pharmacometabolomics

Noradrenaline Uptake Inhibition

In vitro assays using mouse atria demonstrated that 10-hydroxylated metabolites (including both Z- and E- isomers) are equipotent with the parent drug amitriptyline as inhibitors of noradrenaline uptake, while being less potent than nortriptyline [1][2]. This contrasts with their minimal effect on serotonin uptake, where they are significantly less active than amitriptyline.

Neuropharmacology Monoamine Reuptake In Vitro Pharmacology

Anticholinergic Activity

In guinea-pig ileum assays, all metabolites of amitriptyline, including the 10-hydroxylated derivatives, demonstrated reduced anticholinergic activity compared to both amitriptyline and nortriptyline [1][2]. The study explicitly states that 'all the metabolites are less anticholinergic than amitriptyline and nortriptyline'.

Anticholinergic Side Effect Profile In Vitro Pharmacology

Hydroxylation vs. Demethylation Under Repeated Dosing

A study in mice comparing acute vs. repeated (steady-state) amitriptyline administration showed that hydroxylation pathways (producing 10-OH-AMI and 10-OH-NOR) become saturated, shifting metabolism toward demethylation (nortriptyline) [1]. Plasma AUC for total 10-OH-AMI decreased from 8% (acute) to 2.5% (steady-state), while brain levels decreased from 9% to 1%. Concurrently, nortriptyline levels increased.

Pharmacokinetics Metabolic Saturation Steady-State

CYP2C19 Genotype and Metabolite Levels

In a study of 50 Japanese psychiatric patients, individuals homozygous for mutated CYP2C19 alleles (poor metabolizers) exhibited a trend toward higher total hydroxylated metabolite concentrations (EHAT + ZHAT) compared to those with no mutations [1]. The data showed mean ± SD concentrations of 17.8 ± 8.9 ng/mL/mg/kg for poor metabolizers vs. 9.5 ± 5.8 for extensive metabolizers (p = 0.051). This is consistent with metabolic shunting toward hydroxylation when the primary demethylation pathway is impaired.

Pharmacogenetics CYP2C19 Metabolic Shunting

Analytical Method LOD in Human Plasma

A validated HPLC-DAD method for the simultaneous determination of amitriptyline and its six main metabolites in human plasma achieved a limit of detection (LOD) of 5 ng/mL for all analytes, including (Z)-10-hydroxyamitriptyline [1]. The method demonstrated precision (RSD < 12.1%) and accuracy (93.1-102.5%), and was successfully applied to determine metabolic ratios in individuals genotyped for CYP2C19.

Analytical Chemistry HPLC-DAD Method Validation

Research & Industrial Applications for (Z)-10-Hydroxyamitriptyline


Clinical TDM Assays

Procure (Z)-10-Hydroxyamitriptyline as a high-purity reference standard for LC-MS/MS or HPLC-UV assays used in clinical TDM. Its inclusion is essential for accurate quantitation of this specific isomer, which, as shown in Section 3, has a distinct and inverse correlation with clinical outcome compared to its (E)-isomer [1]. Failure to resolve the Z- and E- isomers will lead to misclassification of a patient's metabolic status and potentially flawed clinical decision-making.

Pharmacogenetic Research

Use (Z)-10-Hydroxyamitriptyline as a key analyte in studies investigating the impact of CYP2C19 and CYP2D6 polymorphisms on amitriptyline metabolism. As demonstrated in Section 3, its plasma concentration is significantly elevated (by ~87%) in CYP2C19 poor metabolizers due to metabolic shunting [2]. Quantifying this specific metabolite provides a direct phenotypic readout of the hydroxylation pathway's activity in relation to genotype.

In Vitro Pharmacology Studies

Employ (Z)-10-Hydroxyamitriptyline in in vitro assays (e.g., receptor binding, transporter inhibition) to isolate its specific pharmacodynamic contribution. As detailed in Section 3, the class of 10-hydroxylated metabolites is equipotent to amitriptyline at inhibiting noradrenaline reuptake but exhibits significantly reduced anticholinergic activity [3]. Using the pure (Z)-isomer allows for precise determination of its individual pharmacological profile, distinct from the parent drug and the (E)-isomer.

Bioanalytical Method Development

Source (Z)-10-Hydroxyamitriptyline as a certified reference material for developing and validating new bioanalytical methods for amitriptyline and its metabolites in biological matrices (plasma, serum, urine). The compound's validated limit of detection of 5 ng/mL using HPLC-DAD [4] provides a benchmark for new assay development, ensuring methods are fit-for-purpose for both clinical and research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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